Ethyl 3-methylpyrrolidine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXMGRSSLHPGTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methylpyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylpyrrolidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-methylpyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogs in Pyrrolidine Derivatives
Ethyl 3-methylpyrrolidine-2-carboxylate belongs to a broader class of pyrrolidine carboxylates. Below is a comparative analysis of its structural analogs:
Key Observations :
- Functional Group Impact : Ketone-containing analogs (e.g., 2-oxo or 3-oxo derivatives) exhibit distinct reactivity, such as susceptibility to nucleophilic attacks, unlike the ester-dominated reactivity of the target compound .
Functional Analogs in Pyridine and Bicyclic Systems
Pyridine-based esters and bicyclic derivatives share functional similarities but differ in aromaticity and ring strain:
Key Observations :
- Aromatic vs. Non-Aromatic Systems: Pyridine derivatives (e.g., ethyl 3-fluoropyridine-2-carboxylate) offer π-π stacking capabilities, advantageous in drug design, whereas pyrrolidine derivatives like the target compound provide conformational flexibility for stereochemical control .
- Bicyclic Systems: Compounds like tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate introduce ring strain, which can enhance binding affinity in enzyme inhibitors compared to monocyclic pyrrolidines .
Biological Activity
Ethyl 3-methylpyrrolidine-2-carboxylate (EMPC) is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article will explore the mechanisms of action, biological effects, and relevant research findings related to EMPC.
Chemical Structure and Properties
This compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The molecular formula is , and it features an ethyl group at the 3-position and a carboxylate functional group, which are crucial for its interaction with biological targets.
The mechanism of action of EMPC involves interactions with specific molecular targets and pathways in biological systems:
- Molecular Targets : EMPC may interact with various enzymes or receptors, modulating their activity. This interaction can lead to significant changes in cellular signaling pathways.
- Biochemical Pathways : The compound influences pathways related to neurotransmission, inflammation, and cell proliferation. For instance, it may act as an inhibitor or activator of enzymes involved in these pathways.
Antimicrobial Properties
Research has indicated that EMPC exhibits antimicrobial activity against various strains of bacteria. In particular, studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). For example, derivatives of EMPC were tested for their ability to inhibit these resistant strains, showcasing promising results that warrant further investigation into their potential as therapeutic agents .
Anticancer Activity
EMPC has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a case study demonstrated that certain derivatives of EMPC showed significant antiproliferative effects against breast and pancreatic cancer cell lines .
Research Findings and Case Studies
The following table summarizes key findings from recent studies on the biological activity of EMPC:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-methylpyrrolidine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via condensation reactions. A key route involves reacting o-hydroxypropanophenone with ethoxalyl chloride in pyridine, yielding the ester after purification . Another method employs ethyl 3-methyl-1H-pyrrole-2-carboxylate as a precursor, reacting with acyl chlorides (e.g., isoquinolinecarbonyl chloride) under anhydrous conditions with catalytic bases like NaHCO₃, achieving yields of 40–45% . Pyridine acts as both a solvent and base, critical for suppressing side reactions.
- Yield Optimization : Excess ethoxalyl chloride (1.5–2 eq.) and controlled temperature (20–25°C) minimize byproducts like hydrolyzed acids .
Q. How is the stereochemical configuration of this compound characterized using spectroscopic methods?
- Structural Analysis : X-ray crystallography confirms the pyrrolidine ring conformation and substituent positions. For example, torsion angles between C2-C3 and C3-CH₃ groups are critical for distinguishing enantiomers .
- Spectroscopic Techniques :
- NMR : NMR distinguishes the carboxylate carbonyl (δ ~170 ppm) and methyl groups (δ ~20–25 ppm for C3-CH₃) .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .
Q. What are the key reactivity patterns of this compound in nucleophilic or electrophilic reactions?
- Nucleophilic Attack : The ester group undergoes hydrolysis to carboxylic acids under acidic/basic conditions (e.g., HCl/EtOH or NaOH/H₂O) .
- Electrophilic Substitution : The pyrrolidine nitrogen participates in alkylation or acylation reactions. For example, coupling with 2,3-difluorobenzaldehyde via reductive amination forms complex heterocycles .
Advanced Research Questions
Q. How does this compound serve as a precursor in pyrrolizidine alkaloid synthesis?
- Application : It is a key intermediate in synthesizing retronecanone, a pyrrolizidine alkaloid. The ester reacts with ethyl acrylate to form a β-keto ester, which undergoes cyclization and decarboxylation to yield the alkaloid core .
- Challenges : Stereochemical control during cyclization (e.g., avoiding racemization) requires low-temperature conditions (-10°C) and chiral auxiliaries .
Q. What challenges arise in achieving enantioselective synthesis of this compound derivatives?
- Stereochemical Pitfalls : Racemization occurs during esterification or hydrolysis due to the labile stereocenter at C2. Using chiral catalysts (e.g., BINOL-derived phosphoric acids) improves enantiomeric excess (ee >90%) .
- Data Contradictions : Conflicting reports on ee values (e.g., 85% vs. 92%) may stem from solvent polarity effects or impurities in starting materials .
Q. How can computational chemistry predict the reactivity of this compound in complex reaction environments?
- DFT Studies : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict transition states for nucleophilic attacks, revealing steric hindrance from the C3-methyl group as a rate-limiting factor .
- Molecular Dynamics : Simulates solvent effects (e.g., pyridine vs. THF) on reaction pathways, showing pyridine stabilizes intermediates via π-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
